BenchChemオンラインストアへようこそ!

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

GSK-3 inhibition kinase inhibitor building block imidazopyridazine carboxamide

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine (CAS 1443289-45-9; molecular formula C6H6F3N3O; MW 193.13 g/mol) is a heterocyclic aromatic amine belonging to the class of trifluoroethoxy-substituted pyrimidine derivatives. The compound bears a 2,2,2-trifluoroethoxy group at the pyrimidine 4-position and a primary amine at the 5-position, distinguishing it from its positional isomers where the trifluoroethoxy or amino groups occupy alternative ring positions.

Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
Cat. No. B15326514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine
Molecular FormulaC6H6F3N3O
Molecular Weight193.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)OCC(F)(F)F)N
InChIInChI=1S/C6H6F3N3O/c7-6(8,9)2-13-5-4(10)1-11-3-12-5/h1,3H,2,10H2
InChIKeyAPKKPCCUYSUMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine – CAS 1443289-45-9 Procurement & Selection Guide for Research Building Blocks


4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine (CAS 1443289-45-9; molecular formula C6H6F3N3O; MW 193.13 g/mol) is a heterocyclic aromatic amine belonging to the class of trifluoroethoxy-substituted pyrimidine derivatives . The compound bears a 2,2,2-trifluoroethoxy group at the pyrimidine 4-position and a primary amine at the 5-position, distinguishing it from its positional isomers where the trifluoroethoxy or amino groups occupy alternative ring positions . It serves as a key synthetic intermediate and building block in medicinal chemistry, with downstream derivatives demonstrating potent inhibition across multiple kinase targets including GSK-3 and PLK1 [1][2].

Why 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine Cannot Be Replaced by Positional Isomers in Synthesis Programs


The four positional isomers of trifluoroethoxy-substituted pyrimidinamine share identical molecular formula (C6H6F3N3O) and molecular weight (193.13), yet they are not interchangeable building blocks. The 4-trifluoroethoxy-5-amine arrangement positions the nucleophilic amine adjacent to a ring nitrogen and para to the trifluoroethoxy leaving group, enabling regioselective derivatization chemistry that is fundamentally inaccessible from the 2-trifluoroethoxy-5-amine or 4-trifluoroethoxy-2-amine isomers . In the 2,4-bis(trifluoroethoxy)pyrimidine system, the trifluoroethoxy group at the 4-position functions as a leaving group for sequential nucleophilic substitution, a reactivity mode that directly depends on the 4-alkoxy substitution pattern and cannot be replicated by the 2-substituted isomer [1]. Furthermore, the 5-amino group in this isomer enables amide coupling at a position that, in downstream GSK-3 inhibitor candidates, yields sub-nanomolar potency (GSK-3α IC50 = 1 nM), whereas analogous compounds bearing the amine at position 2 or 4 produce different vectors of substitution and consequently altered target engagement profiles [2][3].

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine Versus Closest Analogs


GSK-3α Inhibition Potency of Amide Derivatives Built from 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

The amide derivative 2-Phenyl-N-(4-(2,2,2-trifluoroethoxy)pyrimidin-5-yl)imidazo[1,2-b]pyridazine-8-carboxamide, constructed via acylation of the 5-amino group of the target compound, achieves GSK-3α IC50 = 1 nM and GSK-3β IC50 = 3.60 nM in a 384-well kinase assay (V-bottom plates, 30 µL final volume) [1]. By contrast, a structurally analogous pyridine-based comparator from the same patent series, N-(4-(methylsulfonyl)pyridin-3-yl)-2-phenylimidazo[1,2-b]pyridazine-8-carboxamide (Example 5), yields GSK-3α IC50 = 0.400 nM, indicating that the pyrimidine core bearing the 4-trifluoroethoxy group provides a distinct potency and selectivity scaffold for SAR optimization [2][3].

GSK-3 inhibition kinase inhibitor building block imidazopyridazine carboxamide

GSK-3 Isoform Selectivity Window: Tau Off-Target Comparison

The Example 38 derivative built from the target compound demonstrates a selectivity window between GSK-3α/β isoforms and the off-target tau kinase. GSK-3α IC50 = 1 nM and GSK-3β IC50 = 3.60 nM compared to Tau IC50 = 330 nM, yielding a 92-fold to 330-fold selectivity margin [1]. This selectivity profile is relevant because tau hyperphosphorylation by GSK-3β is implicated in Alzheimer's disease pathology, and selectivity against direct tau phosphorylation may influence the therapeutic index of inhibitors derived from this building block [2].

kinase selectivity GSK-3 isoform tau kinase CNS drug discovery

PI3Kα Inhibitory Activity of 5-Aryl Derivatives Constructed from the Target Building Block

A 5-aryl-substituted derivative, 5-[2-amino-4-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]-2-chloro-N-(2,3-difluorophenyl)benzenesulfonamide, built via cross-coupling at the 5-position of the target compound scaffold, inhibits PI3Kα with IC50 = 110 nM in a cell-based Sf9 assay [1]. This contrasts with the GSK-3-directed derivatives described above, demonstrating that the same 4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine building block can be elaborated into inhibitors targeting distinct kinase families (PI3K vs. GSK-3) through different synthetic strategies, expanding the utility of a single procurement beyond one target class [2].

PI3Kα inhibition anticancer building block aryl sulfonamide derivative

Regiochemical Identity: 4-Trifluoroethoxy Group Enables Leaving-Group Reactivity Not Available to 2-Substituted Isomer

In the 2,4-bis(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine system, the trifluoroethoxy group at the 4-position serves as a leaving group for regioselective sequential substitution with heteroatom nucleophiles, while the 2-position trifluoroethoxy undergoes substitution first with aniline derivatives [1]. This 4-position leaving-group capability is unique to the 4-alkoxy substitution pattern; the corresponding 2-trifluoroethoxy isomer preferentially reacts at the 2-position and cannot be used for the same 4-selective functionalization strategy [2]. For researchers synthesizing 2,4-differentially substituted pyrimidines, the 4-trifluoroethoxy-5-amine isomer provides a vector for late-stage diversification at the 4-position that the 2-trifluoroethoxy-5-amine isomer (CAS 1247202-20-5) cannot replicate .

regioselective synthesis trifluoroethoxy leaving group sequential substitution pyrimidine functionalization

Plk1 Kinase Inhibitor Intermediate: Documented Target Engagement in Patent Literature

The compound is explicitly cited as a pyrimidinamine derivative serving as a Plk1 (polo-like kinase 1) inhibitor intermediate . PLK1 is a validated oncology target regulating mitotic entry and progression. The target compound is listed in drug-target databases as a PLK1 inhibitor (inhibitor MOA), with associated KEGG pathways including FoxO signaling, Cell cycle, Oocyte meiosis, and Progesterone-mediated oocyte maturation [1]. While the most potent PLK1 binders in the chemotype class achieve Ki values below 1 nM (e.g., CHEMBL3609314 Ki = 0.840 nM against PLK1 in HEK293 cell-based competition assay), the target compound itself serves as the core scaffold for generating such potent derivatives [2].

PLK1 inhibition polo-like kinase cell cycle anticancer intermediate

Recommended Procurement and Application Scenarios for 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine


GSK-3 Inhibitor Lead Optimization Programs (CNS & Metabolic Disease)

For medicinal chemistry teams optimizing GSK-3α/β inhibitors, this building block enables rapid SAR exploration through amide coupling at the 5-amine position. The Bristol-Myers Squibb patent US10774086 demonstrates that the imidazopyridazine carboxamide derivative (Example 38) achieves GSK-3α IC50 = 1 nM with 330-fold selectivity over tau, validating the scaffold for CNS-penetrant GSK-3 inhibitor design. The building block's 4-trifluoroethoxy group contributes to metabolic stability and modulates CNS permeability potential [1][2].

Divergent Kinase Inhibitor Library Synthesis (PI3K, PLK1, VEGFR2 Axes)

The same building block supports parallel synthesis toward multiple kinase targets. 5-Aryl cross-coupling yields PI3Kα inhibitors (IC50 = 110 nM demonstrated), while alternative derivatization routes access PLK1 and VEGFR2/VEGFA inhibitor chemotypes, as documented in patent literature. This multi-target utility reduces procurement complexity for core facilities and CROs supporting diverse oncology programs, where a single building block can feed into multiple lead series [1][2][3].

Regioselective Pyrimidine Functionalization Methodology Development

Academic and industrial process chemistry groups developing regioselective substitution methods on pyrimidine scaffolds benefit from the 4-trifluoroethoxy substitution pattern, which enables sequential nucleophilic aromatic substitution at the 4-position using the trifluoroethoxy group as a leaving group. This reactivity, documented in the Journal of Fluorine Chemistry (2015) for the related TFEFP system, provides a synthetic handle that the 2-substituted isomer cannot offer, making this compound the preferred starting material for 2,4-differentially substituted pyrimidine target molecules [1].

Crystallography and Solid-State Studies of Fluorinated Heterocycles

For structural biology and materials chemistry groups, the positional isomer 2-amino-4-(2,2,2-trifluoroethoxy)pyrimidine has a published single-crystal X-ray structure (Acta Crystallographica Section E, 2006) revealing intermolecular N—H···N hydrogen-bonded dimers and N—H···F tetramer formation. The target 5-amino isomer offers complementary crystallization behavior due to altered hydrogen-bonding geometry, supporting polymorphism and co-crystal engineering studies that require systematic comparison of regioisomeric crystal packing motifs [1].

Quote Request

Request a Quote for 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.